(6S)-Hydroxy (S,S)-Palonosetron

Description

Contextualizing Palonosetron (B1662849) Biotransformation Pathways in Drug Metabolism Research

The biotransformation of Palonosetron is a key area of study in understanding its disposition in the body. Approximately 50% of an administered dose of Palonosetron undergoes metabolism. clinician.comwikipedia.orgnih.govmedex.com.bd This process is primarily mediated by the cytochrome P450 enzyme system in the liver. nih.govyoutube.com Research has identified CYP2D6 as the principal enzyme involved, with CYP3A4 and CYP1A2 playing lesser roles in its metabolism. wikipedia.orgnih.govnih.govdrugs.comfda.gov

The metabolic fate of Palonosetron involves multiple routes, leading to the formation of various metabolites. fda.gov The two main biotransformation pathways are N-oxidation and hydroxylation. fda.govfda.gov These pathways result in metabolites that are structurally different from the parent Palonosetron and possess significantly less pharmacological activity. wikipedia.orgnih.govfda.gov The elimination of Palonosetron is handled by both renal and hepatic routes, with about 40% of the drug excreted unchanged in the urine. nih.govclinician.comnih.gov The remaining portion consists of these metabolic products. nih.gov

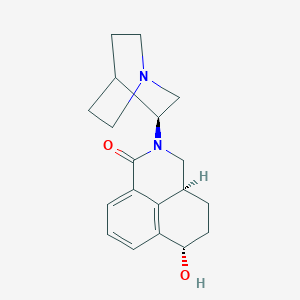

Identification of (6S)-Hydroxy (S,S)-Palonosetron as a Primary Metabolite (M4)

Clinical pharmacology studies have identified this compound, designated as metabolite M4, as one of the two primary metabolites of Palonosetron. nih.govfda.gov The other major metabolite is N-oxide-palonosetron, known as M9. nih.govfda.gov

In human mass balance studies using radiolabeled Palonosetron, metabolites were quantified to understand their significance. Following a single intravenous dose, approximately 83% of the dose was recovered in the urine. nih.gov Unchanged Palonosetron accounted for about 40% of this recovery. nih.gov The metabolite M4, this compound, represented a mean total of 17% of the administered dose recovered in the urine over 144 hours. fda.gov The N-oxide metabolite (M9) accounted for about 12% of the dose in the same period. fda.gov Both of these primary metabolites, including M4, have been shown to have less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering them essentially inactive. wikipedia.orgnih.govfda.gov

Major Metabolites of Palonosetron Recovered in Urine

| Compound | Metabolite Designation | Mean Recovery (% of Administered Dose) | Pharmacological Activity Relative to Palonosetron |

|---|---|---|---|

| Palonosetron | Parent Drug | ~40% | 100% |

| This compound | M4 | ~17% fda.gov | <1% wikipedia.orgnih.govfda.gov |

| N-oxide-palonosetron | M9 | ~12% fda.gov | <1% wikipedia.orgnih.govfda.gov |

Stereochemical Significance of this compound in Metabolite Research

The nomenclature of this compound is precise, denoting a specific three-dimensional arrangement of its atoms. Palonosetron itself is a single stereoisomer. nih.gov The designation "(S,S)" refers to the stereochemistry of the parent molecule, while "(6S)" specifies the orientation of the hydroxyl (-OH) group that is added during metabolism.

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Chemical Name | (3aS,6S)-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-6-hydroxy-1H-benzo[de]isoquinolin-1-one chemicea.com |

| Alternate Name | (3aS,6S)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-6-hydroxy-1H-benz[de]isoquinolin-1-one scbt.com |

| CAS Number (Free Base) | 848074-08-8 chemicalbook.comscbt.com |

| Molecular Formula | C19H24N2O2 simsonpharma.com |

| Molecular Weight | 312.41 g/mol simsonpharma.com |

Structure

3D Structure

Properties

IUPAC Name |

(3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXMUXWGXFPLG-XYPHTWIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848074-08-8 | |

| Record name | 6S-Hydroxy-palonosetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6S-HYDROXY-PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5GT4PN0X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Enzymatic Mechanisms of 6s Hydroxy S,s Palonosetron

Major Metabolic Routes of Palonosetron (B1662849) Leading to Hydroxylation

Palonosetron is eliminated from the body through both renal excretion and metabolic pathways. nih.gov Approximately 50% of an administered dose of Palonosetron is metabolized, giving rise to two primary metabolites. nih.gov These metabolites, including a hydroxylated derivative, possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound. nih.govwikipedia.org The major metabolic routes involve hydroxylation and N-oxidation. wikipedia.org The formation of hydroxylated metabolites is a key transformation in the metabolic fate of Palonosetron.

Cytochrome P450 Enzyme System Involvement in (6S)-Hydroxylation

The metabolism of Palonosetron is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. patsnap.com Several CYP isoenzymes have been identified as contributors to its biotransformation.

Elucidating the Primary Role of CYP2D6

The cytochrome P450 2D6 (CYP2D6) enzyme plays a major role in the metabolism of Palonosetron. wikipedia.orgpatsnap.comnih.gov This isoform is significantly involved in the hydroxylation of the drug. wikipedia.orgnih.gov Studies have shown that Palonosetron is largely metabolized by CYP2D6. nih.gov

Characterizing Contributions of CYP3A4 and CYP1A2 Isoforms

While CYP2D6 is the primary enzyme, other isoforms, including CYP3A4 and CYP1A2, contribute to the metabolism of Palonosetron to a lesser extent. wikipedia.orgpatsnap.com The involvement of multiple CYP enzymes highlights the complex nature of Palonosetron's metabolic clearance. nih.gov

Stereoselective Nature of the Hydroxylation Pathway at the 6-Position

The hydroxylation of Palonosetron is a stereoselective process, leading to the formation of specific stereoisomers. The chemical name for (6S)-Hydroxy (S,S)-Palonosetron is (3aS,6S)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one. This indicates a specific three-dimensional arrangement of the atoms in the molecule, a result of the enzyme's ability to selectively catalyze the reaction at a particular site and in a specific orientation.

In Vitro Models for Studying this compound Formation

In vitro models are essential for understanding the metabolic pathways of drugs like Palonosetron without the complexities of a whole organism. These models often utilize human liver microsomes or recombinant human CYP enzymes to identify the specific enzymes responsible for metabolism and to characterize the kinetics of metabolite formation. nih.gov For instance, studies with microsomes from cells transfected with specific human CYP450 cDNAs have been used to pinpoint the role of CYP2D6 in the hydroxylation of other drugs. nih.gov Such models would be instrumental in studying the precise formation of this compound. In vitro studies have also confirmed that Palonosetron itself does not significantly inhibit or induce major CYP enzymes like CYP1A2, CYP2D6, and CYP3A4/5, suggesting a low potential for clinically significant drug interactions. nih.govmedex.com.bd

Impact of Metabolic Enzyme Polymorphisms on this compound Formation

Genetic variations, or polymorphisms, in the genes encoding CYP enzymes can lead to significant differences in drug metabolism among individuals. mdpi.com The CYP2D6 gene is highly polymorphic, which can result in different metabolizer phenotypes, such as poor, intermediate, normal, and ultrarapid metabolizers. nih.govnih.gov

For drugs primarily metabolized by CYP2D6, like Palonosetron, these genetic differences can affect the rate of metabolism and, consequently, the drug's efficacy and safety profile. nih.govnih.gov For example, individuals who are ultrarapid metabolizers may clear the drug more quickly, potentially reducing its effectiveness. nih.govnih.gov Conversely, poor metabolizers may experience higher plasma concentrations of the parent drug. However, clinical studies have indicated that the pharmacokinetic parameters of Palonosetron are not significantly different between poor and extensive CYP2D6 metabolizers, suggesting that dosage adjustments based on CYP2D6 genotype may not be necessary. nih.gov

Pharmacological Characterization of 6s Hydroxy S,s Palonosetron

Assessment of 5-HT3 Receptor Antagonist Activity for the Metabolite

(6S)-Hydroxy (S,S)-Palonosetron is one of two primary metabolites formed via the metabolism of palonosetron (B1662849), a process primarily mediated by the CYP2D6 enzyme and to a lesser extent by CYP3A4 and CYP1A2. nih.govmedex.com.bd Extensive research and clinical documentation consistently demonstrate that this hydroxylated metabolite is pharmacologically insignificant in terms of its 5-HT3 receptor antagonist activity.

Studies have conclusively shown that this compound, along with the other main metabolite, N-oxide-palonosetron, possesses less than 1% of the 5-HT3 receptor antagonist activity of the parent drug, palonosetron. nih.govpfizer.com This dramatic reduction in activity renders the metabolite "virtually devoid of activity" and "practically inactive" at clinically relevant concentrations. nih.govnih.gov Consequently, this compound does not contribute to the therapeutic antiemetic effects observed following the administration of palonosetron. nih.gov

Comparative Analysis of Receptor Affinity with Parent Palonosetron

The diminished antagonist activity of this compound is a direct consequence of its significantly lower binding affinity for the 5-HT3 receptor when compared to palonosetron. Palonosetron is characterized by its exceptionally high affinity for the 5-HT3 receptor, which is a key factor in its potent and prolonged antiemetic effects. pfizer.comresearchgate.net

In vitro binding assays have quantified the high affinity of palonosetron. For instance, competition binding studies have determined the equilibrium dissociation constant (Ki) of palonosetron to be approximately 0.22 ± 0.07 nM. nih.gov While specific Ki or IC50 values for this compound are not extensively reported in publicly available literature, the consistent finding of its activity being less than 1% of the parent compound provides a clear basis for a comparative assessment. nih.govpfizer.com This indicates a substantial, at least 100-fold, decrease in receptor affinity.

| Compound | Receptor Affinity (Ki) | Relative 5-HT3 Receptor Antagonist Activity |

|---|---|---|

| Palonosetron | ~0.22 nM | 100% |

| This compound | Significantly higher (weaker affinity) | <1% |

Molecular Basis Underlying the Diminished Receptor Activity of this compound

While direct structural studies of the this compound-receptor complex are not widely available, the profound loss of activity can be understood through the principles of structure-activity relationships and the known molecular interactions of the parent compound, palonosetron.

The high affinity of palonosetron for the 5-HT3 receptor is attributed to the specific orientation of its amide carbonyl and tertiary amine groups relative to its aromatic nucleus. acs.org The rigid, cyclized structure of palonosetron contributes to its enhanced stability and optimal fit within the receptor's binding site. acs.org Furthermore, palonosetron exhibits unique allosteric binding and positive cooperativity with the 5-HT3 receptor, interactions that are not observed with first-generation antagonists and are thought to contribute to its prolonged clinical efficacy. elsevier.comnih.govnih.gov

The introduction of a hydroxyl (-OH) group at the 6S-position of the palonosetron molecule to form this compound likely disrupts these critical interactions in several ways:

Steric Hindrance: The addition of the relatively bulky hydroxyl group can physically obstruct the optimal binding of the molecule within the confined space of the 5-HT3 receptor's binding pocket. This steric clash would alter the conformation of the metabolite, preventing it from achieving the precise orientation required for high-affinity binding.

Altered Electronic Properties: The hydroxyl group is polar and capable of forming hydrogen bonds. This alteration in the electronic landscape of the molecule could disrupt the delicate balance of hydrophobic and electrostatic interactions that govern the binding of palonosetron to the receptor. The introduction of a new hydrogen-bonding moiety may lead to unfavorable interactions or prevent the formation of more critical bonds that stabilize the drug-receptor complex.

Disruption of Allosteric Interactions: The unique allosteric binding of palonosetron is highly sensitive to its three-dimensional structure. The conformational changes induced by the 6S-hydroxylation could very well abolish the molecule's ability to engage with the allosteric site on the 5-HT3 receptor, thereby losing the positive cooperativity and prolonged receptor inhibition characteristic of the parent compound.

In essence, the hydroxylation at the 6S-position fundamentally alters the structural and electronic properties of the palonosetron molecule, rendering it a poor ligand for the 5-HT3 receptor and thus explaining its dramatically diminished pharmacological activity.

Analytical Methodologies for the Characterization and Quantification of 6s Hydroxy S,s Palonosetron

Development and Validation of Chromatographic Methods

Chromatographic techniques are the cornerstone of metabolite analysis, offering powerful separation capabilities essential for isolating specific compounds from intricate mixtures. The development of robust and validated chromatographic methods ensures the accuracy and reliability of the resulting data.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of palonosetron (B1662849) and its related substances. globalresearchonline.net Reversed-phase HPLC (RP-HPLC) is the most common modality, prized for its sensitivity, specificity, and superior separation efficiency. globalresearchonline.netwisdomlib.org

For the analysis of (6S)-Hydroxy (S,S)-Palonosetron, method development would logically start from established protocols for the parent drug. These methods are typically validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. wisdomlib.org Stability-indicating HPLC methods are particularly crucial, as they can separate the main compound from its degradation products, which may be formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). wisdomlib.org

A typical RP-HPLC method for palonosetron would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile. wisdomlib.org Detection is commonly performed using a UV detector, with wavelengths around 210 nm or 229 nm often employed. wisdomlib.orgsciensage.info Given the addition of a hydroxyl group in the metabolite, adjustments to the mobile phase composition and gradient may be necessary to achieve optimal separation from the parent drug and other metabolites.

Table 1: Representative HPLC Conditions for Palonosetron Analysis

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | C18 Column (e.g., Kromasil, Waters) | wisdomlib.orgsciensage.info |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer | sciensage.info |

| Flow Rate | 1.0 mL/min | wisdomlib.orgwisdomlib.org |

| Detection | UV at 210 nm or 229 nm | wisdomlib.orgsciensage.info |

| Injection Volume | 20 µL | wisdomlib.org |

For quantitative bioanalysis in complex matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.net Its exceptional sensitivity and selectivity allow for the detection of metabolites at very low concentrations (in the ng/mL range). nih.gov

An LC-MS/MS method for this compound would involve chromatographic separation followed by mass spectrometric detection. The mass spectrometer operates by ionizing the analyte—typically with electrospray ionization (ESI)—and then selecting a specific precursor ion (the molecular ion of the metabolite) to be fragmented. Specific product ions generated from this fragmentation are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, minimizing interference from other components in the biological matrix. nih.gov

The development of such a method requires careful optimization of both the liquid chromatography for separation and the mass spectrometry parameters for detection. researchgate.net Given the molecular weight of (6S)-Hydroxy-Palonosetron is approximately 312.4 g/mol , the precursor ion [M+H]⁺ would be targeted at m/z 313.2. lgcstandards.comnih.gov The selection of a suitable internal standard is also critical for accurate quantification. nih.gov

While chromatography is dominant, other analytical techniques have been explored for palonosetron, which could be adapted for its metabolite.

Spectrophotometric methods offer a simpler and more economical approach for quantification, particularly in pharmaceutical formulations rather than biological fluids. tsijournals.com These methods are based on measuring the absorbance of UV light by the analyte. For palonosetron, an absorption maximum around 265 nm in ethanol (B145695) has been reported. tsijournals.com However, this technique lacks the specificity required to distinguish between the parent drug and its metabolites without prior separation.

Electrochemical methods represent a sensitive and rapid alternative. A novel potentiometric method using ion-selective electrodes has been developed for palonosetron hydrochloride, demonstrating good sensitivity and applicability for determining the drug in the presence of its oxidative degradation products. nih.gov Furthermore, a voltammetric method using a modified carbon paste electrode has been successfully used for the quantification of palonosetron. ekb.eg These electrochemical approaches could potentially be adapted for the analysis of this compound, offering a cost-effective and rapid analytical tool.

Chiral Purity Determination and Stereoisomer Separation

Palonosetron possesses two chiral centers, meaning it can exist as four distinct stereoisomers: (3aS, 2S), (3aR, 2R), (3aS, 2R), and (3aR, 2S). researchgate.netresearchgate.net The pharmacologically active form is the (3aS, 2S) isomer. researchgate.net The introduction of a hydroxyl group in the metabolite this compound adds another chiral center, further increasing the stereoisomeric complexity. Therefore, analytical methods capable of separating these stereoisomers are essential for ensuring the chiral purity of the active substance and for studying stereoselective metabolism.

Chiral HPLC is a primary technique for this purpose. Methods have been developed that can separate the four stereoisomers of palonosetron. researchgate.net This is typically achieved using a chiral stationary phase (CSP), such as a cellulose-based column (e.g., Chiralcel-OD) or a polysaccharide-based column (e.g., CHIRALPAK AD-H). researchgate.netsemanticscholar.org The mobile phase often consists of a non-polar solvent like n-hexane mixed with an alcohol and a small amount of an amine additive to improve peak shape and resolution. researchgate.net A significant challenge is to develop a single method that can resolve all stereoisomers from each other and from related chiral impurities within a reasonable timeframe. semanticscholar.org

Capillary Electrophoresis (CE) , specifically Micellar Electrokinetic Chromatography (MEKC), has also proven effective for the chiral separation of palonosetron stereoisomers. nih.govnih.gov These methods utilize a chiral selector, such as sodium cholate (B1235396) (a bile salt), added to the background electrolyte. researchgate.netnih.gov The selector interacts differently with each stereoisomer, leading to differences in their electrophoretic mobility and enabling their separation. Understanding the separation mechanisms is key to optimizing the method and achieving complete resolution of all four stereoisomers. nih.gov

Table 2: Examples of Chiral Separation Techniques for Palonosetron Stereoisomers

| Technique | Chiral Selector / Column | Key Finding | Source |

|---|---|---|---|

| HPLC | CHIRALPAK AD-H Column | Direct resolution of optical isomers. | researchgate.net |

| HPLC | Chiralcel-OD Column | Separation of enantiomers and process-related chiral impurities within 12 minutes. | semanticscholar.org |

| MEKC | Sodium Cholate | Complete separation of four stereoisomers in a short time. | researchgate.netnih.gov |

| CZE | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | General applicability for assessing enantiomeric purity of pharmaceuticals. | mdpi.com |

Utility of this compound as a Reference Standard in Research

The availability of this compound as a high-purity reference standard is indispensable for analytical research. lgcstandards.com Reference standards serve several critical functions:

Identification: They provide a definitive confirmation of the metabolite's identity in a sample by comparing retention times and mass spectra.

Quantification: They are used to prepare calibration curves, which are essential for accurately determining the concentration of the metabolite in biological samples.

Method Validation: They are required for validating the accuracy, precision, and linearity of any new analytical method.

System Suitability: They are used to verify that the analytical system (e.g., the HPLC or LC-MS/MS) is performing correctly before running samples.

Without a certified reference standard, the reliable quantification of this compound in pharmacokinetic and drug metabolism studies would be impossible.

Challenges and Advances in Metabolite Analytical Characterization

The analytical characterization of drug metabolites like this compound is fraught with challenges. nih.gov Metabolites are often present at much lower concentrations than the parent drug and exist within a complex biological matrix containing numerous endogenous components like proteins, salts, and lipids. mdpi.com This complex matrix can interfere with analysis, causing issues such as ion suppression or enhancement in mass spectrometry, which can compromise the accuracy of quantification. nih.govmdpi.com

A significant challenge is the structural elucidation of unknown metabolites and the differentiation of isomers, which have the same mass and can be difficult to distinguish even with tandem mass spectrometry. acs.org The purification of metabolites from biological matrices for structural confirmation by techniques like Nuclear Magnetic Resonance (NMR) is often a labor-intensive and time-consuming process. acs.org

However, the field is continually advancing to meet these challenges:

Improved Separation: The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) allows for faster separations with higher resolution and sensitivity compared to traditional HPLC. scilit.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) provide highly accurate mass measurements, which greatly aids in the identification of unknown metabolites and improves confidence in analytical results. scilit.comthermofisher.com

Advanced Sample Preparation: Innovations in sample preparation, such as solid-phase microextraction (SPME) and other microextraction techniques, aim to improve the recovery of target analytes while minimizing matrix effects and reducing the use of organic solvents. mdpi.com

Novel Detection Techniques: Emerging technologies like infrared ion spectroscopy (IRIS) offer a new way to differentiate isomeric compounds, providing structural information that is complementary to mass spectrometry and can reduce the reliance on reference standards. acs.org

These advancements in analytical technology are crucial for overcoming the inherent difficulties in metabolite analysis, enabling a more thorough and accurate understanding of a drug's fate in the body.

Preclinical Disposition and Excretion Profiles of 6s Hydroxy S,s Palonosetron

Metabolite Excretion Pathways in Animal Models

Quantitative Assessment of Urinary Excretion

In preclinical studies, a significant portion of the administered palonosetron (B1662849) dose is metabolized and subsequently excreted in the urine as (6S)-Hydroxy (S,S)-Palonosetron. Following the administration of radiolabeled palonosetron to healthy human volunteers, a study revealed that approximately 17.2% of the administered dose was recovered in the urine as the M4 metabolite, which corresponds to this compound. fda.gov This highlights the kidney's role in the elimination of this specific metabolite. Another study further supports renal elimination as a primary excretion route for palonosetron and its metabolites. nih.gov

Biotransformation Dynamics of Palonosetron in Relation to this compound Formation in Preclinical Species

The formation of this compound from palonosetron is a result of hydroxylation, a common metabolic reaction. fda.gov In vitro studies have indicated that this biotransformation is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 playing a major role. clinician.comwikipedia.orgnih.govevitachem.com To a lesser extent, CYP3A4 and CYP1A2 are also involved in the metabolism of palonosetron. wikipedia.orgnih.gov The dynamics of this transformation in preclinical species are crucial for understanding potential species differences in metabolism and for extrapolating the data to humans. The conversion of palonosetron to its hydroxylated metabolite is an important step in its detoxification and elimination.

Q & A

Q. How can receptor-level mechanisms explain palonosetron’s efficacy in delayed CINV?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.